![molecular formula C12H10N2O B3120525 1-[4-(5-Pyrimidinyl)phenyl]ethanone CAS No. 265107-25-3](/img/structure/B3120525.png)
1-[4-(5-Pyrimidinyl)phenyl]ethanone
Overview
Description
1-[4-(5-Pyrimidinyl)phenyl]ethanone, also known as PPE , is a heterocyclic compound with the empirical formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . Its chemical structure consists of a phenyl group attached to an ethanone moiety via a pyrimidine ring. The compound has gained attention in scientific research due to its unique properties.
Synthesis Analysis
The synthesis of this compound involves the condensation of a pyrimidine derivative with an aryl ketone. Detailed synthetic pathways and reaction conditions are available in the literature, although I do not have access to specific analytical data for this product .
Molecular Structure Analysis
The molecular structure of this compound comprises a central ethanone (ketone) group connected to a phenyl ring, which, in turn, is linked to a pyrimidine ring. The compound’s SMILES notation is: O=C©C(C=C1)=CC=C1OC2=NC=CC=N2 . You can visualize the structure using the NIST Chemistry WebBook .
Physical And Chemical Properties Analysis
Scientific Research Applications
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
"1-[4-(5-Pyrimidinyl)phenyl]ethanone" is a key precursor for the synthesis of pyranopyrimidine scaffolds, which have broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, utilizing diverse hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts, highlights its importance. These scaffolds are explored for their potential in developing lead molecules for medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Optoelectronic Material Development
Research on quinazolines and pyrimidines, closely related to the chemical structure of "this compound", has been directed towards their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, offer significant value for creating novel materials for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). The development of materials with enhanced electroluminescent properties emphasizes the chemical's utility in advancing optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Synthesis of Heterocycles
The compound's structural framework is conducive to the synthesis of diverse heterocycles, which are of paramount importance in drug discovery and development. For instance, enaminoketones and enaminonitriles, structures related to "this compound", serve as versatile intermediates for generating a variety of heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. Their role as scaffolds for annulation processes enables the synthesis of complex molecules found in alkaloid structures, showcasing the compound's utility in organic synthesis and medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-pyrimidin-5-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9(15)10-2-4-11(5-3-10)12-6-13-8-14-7-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDJDCCUWMRWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



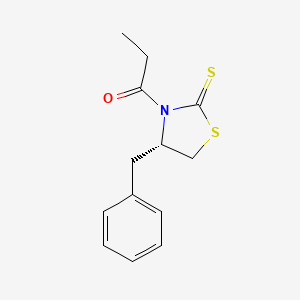

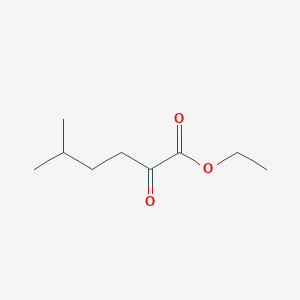
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)

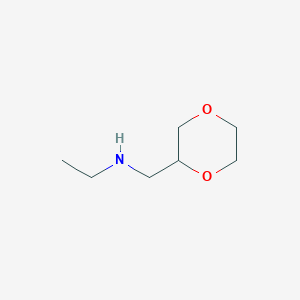
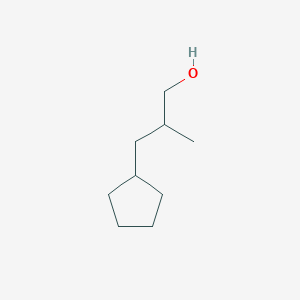
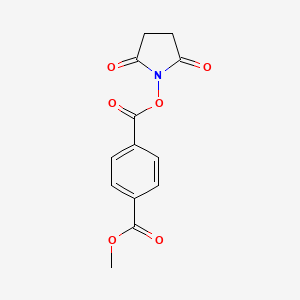
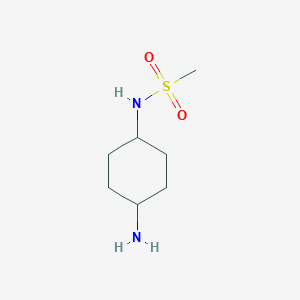
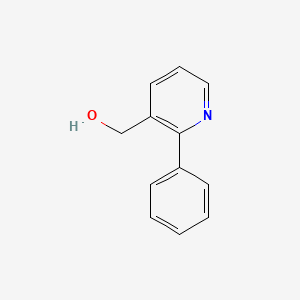



![6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3120546.png)